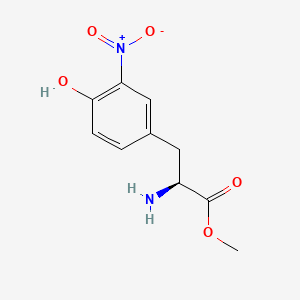

2-Nitrotyrosine methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZFQRWZCGEEOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185786 | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-65-1 | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Nitrotyrosine Methyl Ester

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Nitrotyrosine methyl ester, a critical compound for research into nitroxidative stress. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.

Introduction: The Significance of this compound

Protein tyrosine nitration is an irreversible post-translational modification that serves as a key biomarker for "nitroxidative stress," a condition implicated in a wide range of pathologies, including cardiovascular disease, neurodegeneration, and chronic inflammation.[1][2][3] The formation of 3-nitrotyrosine (3-NT) within proteins can significantly alter their structure and function.[1][2] this compound is the methylated form of this crucial amino acid derivative. Its esterified carboxyl group makes it a versatile tool in peptide synthesis and various biochemical assays, allowing for more controlled and specific incorporation into peptide chains or for use in cell-based studies. This guide details a reliable, two-step synthesis pathway from the commercially available amino acid, L-tyrosine.

Synthesis Overview: A Two-Step Strategy

The synthesis of this compound from L-tyrosine is efficiently achieved through a two-step process:

-

Fischer Esterification: The carboxylic acid of L-tyrosine is first converted to its corresponding methyl ester. This is accomplished using methanol as both the solvent and reagent, catalyzed by a strong acid, typically generated in situ from thionyl chloride (SOCl₂). This step protects the carboxyl group and enhances the solubility of the starting material for the subsequent nitration.

-

Electrophilic Aromatic Nitration: The aromatic ring of the L-tyrosine methyl ester is then nitrated. This reaction utilizes a nitrating mixture, classically nitric acid in the presence of a strong acid catalyst like sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile.[4] Careful control of temperature is paramount to ensure selective nitration at the 3-position (ortho to the hydroxyl group) and to minimize the formation of byproducts.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety First: This protocol involves highly corrosive and oxidizing acids. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6][7][8][9]

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

Rationale: Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) gas in situ, which acts as the acid catalyst for the Fischer esterification. Refluxing the mixture drives the reaction to completion. The product is isolated as a hydrochloride salt, which is typically a stable, crystalline solid.

Materials:

-

L-Tyrosine (10.0 g, 55.2 mmol)

-

Anhydrous Methanol (150 mL)

-

Thionyl Chloride (SOCl₂) (8.0 mL, 110.4 mmol)

-

Diethyl Ether

Procedure:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add L-Tyrosine to the flask, followed by anhydrous methanol. Stir to create a suspension.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add thionyl chloride dropwise to the stirring suspension over 20-30 minutes.[10][11] Caution: The reaction is exothermic and releases HCl and SO₂ gas.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The suspension should gradually dissolve to form a clear solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add 50 mL of cold diethyl ether and triturate (break up the solid with a spatula) to wash away any residual impurities.[10]

-

Collect the white solid product by vacuum filtration, wash with another portion of cold diethyl ether, and dry under vacuum. This yields L-Tyrosine methyl ester hydrochloride. The product can be used directly in the next step.

Step 2: Synthesis of this compound

Rationale: A mixture of concentrated nitric and sulfuric acids generates the powerful electrophile, the nitronium ion (NO₂⁺). The electron-donating hydroxyl group of the tyrosine ring directs the nitration primarily to the ortho position. Maintaining a low temperature (5-15°C) is critical to prevent over-nitration (dinitration) and other side reactions.[12]

Materials:

-

L-Tyrosine Methyl Ester Hydrochloride (from Step 1)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) (50 mL)

-

Concentrated Nitric Acid (HNO₃, 70%) (5.0 mL)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Carefully add the L-Tyrosine methyl ester hydrochloride to a flask containing concentrated sulfuric acid, cooled to 0°C in an ice-salt bath. Stir until all the solid dissolves.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the dissolved tyrosine derivative over 1 hour, ensuring the internal temperature of the reaction mixture does not exceed 15°C.[12]

-

After the addition is complete, let the reaction stir at this temperature for an additional 30 minutes.

-

Pour the reaction mixture slowly and carefully onto a large beaker of cracked ice with stirring. Caution: This is highly exothermic.

-

The pH of the resulting aqueous solution will be highly acidic. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid or oil.

Purification

Rationale: The crude product may contain unreacted starting material, dinitrated byproducts, or other impurities. Column chromatography is the most effective method for isolating the desired this compound in high purity.

Procedure:

-

Purify the crude product by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow solid.

Product Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.[13]

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₂N₂O₅ |

| Molecular Weight | 240.21 g/mol |

| Appearance | Yellow solid |

| Expected Yield | 60-75% (over two steps) |

| Purity (HPLC) | >95% |

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation.[13][14] The expected spectra for this compound would show characteristic shifts.

-

¹H NMR (in CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (which will be shifted downfield and show a distinct splitting pattern due to the nitro and hydroxyl groups), the methoxy protons of the ester (~3.7 ppm), the α-proton, and the β-protons of the amino acid backbone.

-

¹³C NMR (in CDCl₃, 100 MHz): Expect signals for the ester carbonyl carbon (~172 ppm), the aromatic carbons (with the carbon bearing the nitro group being significantly shifted), and the carbons of the amino acid backbone and methyl ester.[15]

4.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common method.

-

ESI-MS: Expect to find a peak corresponding to the protonated molecule [M+H]⁺ at m/z = 241.07.

4.3 High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the final compound. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method for analysis.

References

-

PrepChem. (n.d.). Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. Retrieved from PrepChem.com. URL: [Link]

-

Roy, A., Ali, Y. A., & Varghese, A. K. (2014). Oxidation and nitration of tyrosine by ozone and nitrogen dioxide: reaction mechanisms and biological and atmospheric implications. PubMed. URL: [Link]

-

Asghar, O., & Ali, S. (2009). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. Medicinal Chemistry Research, 18(8), 637-646. URL: [Link]

- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.

- Esteves, C. I. C., et al. (2020). Synthesis of N-tert-Butyloxycarbonyl-3-nitro-l-tyrosine Methyl Ester. In Organic Chemistry: A Laboratory Manual.

-

Ferrer-Sueta, G., & Radi, R. (2009). Nitric oxide, oxidants, and protein tyrosine nitration. PubMed Central. URL: [Link]

-

Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central. URL: [Link]

-

ResearchGate. (n.d.). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects | Request PDF. URL: [Link]

-

University of Washington. (n.d.). NITRIC ACID SAFETY. URL: [Link]

-

Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. URL: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. URL: [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. URL: [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. URL: [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158). URL: [Link]

-

PubMed Central. (2024, February 10). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. URL: [Link]

-

Journal of Organic Chemistry. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. URL: [Link]

-

PubMed Central. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. URL: [Link]

-

National Institutes of Health. (n.d.). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. URL: [Link]

-

PubMed Central. (n.d.). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. URL: [Link]

-

Abraham, R. J., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. URL: [Link]

-

ChemRxiv. (2023, July 12). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. URL: [Link]

-

ResearchGate. (n.d.). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. URL: [Link]

-

PubMed Central. (n.d.). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. URL: [Link]

-

Antioxidants & Redox Signaling. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. URL: [Link]

-

Journal of the American Chemical Society. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins. URL: [Link]

Sources

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. labproinc.com [labproinc.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. ehs.com [ehs.com]

- 10. tandfonline.com [tandfonline.com]

- 11. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 12. orgsyn.org [orgsyn.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. hmdb.ca [hmdb.ca]

- 15. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 3-Nitrotyrosine as a Definitive Biomarker for Nitrative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Mechanism, Measurement, and Meaning

Executive Summary

The formation of 3-nitrotyrosine, a post-translational modification of protein-bound and free tyrosine residues, stands as a stable and definitive indicator of nitrative stress. This modification arises from the reaction of tyrosine with reactive nitrogen species (RNS), most notably peroxynitrite, which is formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Its accumulation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and chronic inflammation. Consequently, the accurate detection and quantification of 3-nitrotyrosine in biological samples are critical for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. This guide provides an in-depth exploration of the biochemical origins of 3-nitrotyrosine, a critical evaluation of the primary analytical methodologies—ELISA, HPLC, and Mass Spectrometry—and a practical framework for their application in research and drug development.

The Landscape of Nitrative Stress: Beyond Oxidation

In cellular biology, the redox environment is a delicate balance. While "oxidative stress," driven by reactive oxygen species (ROS), is a widely recognized phenomenon, a distinct but interconnected process known as nitrative stress plays a crucial role in cellular damage and signaling.[1] Nitrative stress is characterized by the overproduction of reactive nitrogen species (RNS), which can damage cellular components, including lipids, DNA, and proteins.[2][3]

The convergence of ROS and RNS pathways is central to the formation of potent damaging agents.[1] A key reaction is the coupling of superoxide (O₂•⁻), a primary ROS, with nitric oxide (•NO), a critical signaling molecule, to form peroxynitrite (ONOO⁻).[4] This reaction is exceptionally fast and often outcompetes the protective action of superoxide dismutase (SOD). Peroxynitrite is a powerful oxidant and nitrating agent that modifies biomolecules, leading to cellular dysfunction.[2][4] The irreversible nitration of tyrosine residues on proteins to form 3-nitrotyrosine is a direct and stable footprint of this pathological process.[5][6]

Mechanism of 3-Nitrotyrosine Formation

The formation of 3-nitrotyrosine is not a random event but a consequence of specific biochemical pathways, primarily driven by peroxynitrite and enzymatic action.

-

The Peroxynitrite Pathway: This is the most cited mechanism. The peroxynitrite anion (ONOO⁻) itself is relatively unreactive toward tyrosine, but its protonated form, peroxynitrous acid (ONOOH), or its reaction product with CO₂, ONOOCO₂⁻, can decompose to generate nitrogen dioxide (•NO₂) and a hydroxyl or carbonate radical, respectively.[7] These species initiate a one-electron oxidation of the tyrosine phenol ring to form a tyrosyl radical (Tyr•). This radical then efficiently couples with •NO₂ to yield 3-nitrotyrosine.[6][7]

-

The Myeloperoxidase (MPO) Pathway: In inflammatory settings, the enzyme myeloperoxidase, released by neutrophils, can use hydrogen peroxide (H₂O₂) to oxidize nitrite (NO₂⁻), generating •NO₂.[7] This provides a peroxynitrite-independent pathway for tyrosine nitration, highlighting the link between inflammation and nitrative stress.

It is crucial to note that while 3-nitrotyrosine is the most common and biologically relevant isomer formed under nitrative stress, other isomers like 2-nitrotyrosine exist. However, 3-nitrotyrosine is the established and widely measured biomarker for RNS-mediated damage.[4][8]

The Role of Methyl Ester Derivatization

In analytical chemistry, native 3-nitrotyrosine is often chemically modified to improve its detection properties for specific instruments. Conversion to its methyl ester form is a common derivatization strategy. This process involves an esterification reaction, typically using methanol and an acid catalyst.[9] The primary reasons for this derivatization are to:

-

Increase Volatility: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Improve Chromatographic Behavior: Altering the polarity of the molecule can enhance its separation in certain Liquid Chromatography (LC) methods.

-

Standardize Chemical Properties: Creating a uniform derivative for quantitative comparison.

It is essential to understand that 3-nitrotyrosine methyl ester is the analyte measured in the lab, while 3-nitrotyrosine is the biological biomarker of interest.

Methodologies for Detection and Quantification

The selection of an appropriate analytical method is contingent upon the research question, required sensitivity, sample availability, and desired level of specificity.

A. Immuno-based Methods: ELISA

Enzyme-Linked Immunosorbent Assays (ELISAs) are a high-throughput method for screening and semi-quantitative analysis of 3-nitrotyrosine.

-

Causality Behind the Method: ELISA leverages the high specificity of an antibody that recognizes the 3-nitrotyrosine structure. The most common format is a competitive ELISA, where 3-nitrotyrosine in the sample competes with a labeled or plate-bound 3-nitrotyrosine conjugate for binding to a limited amount of anti-nitrotyrosine antibody.[5][10] The resulting signal is inversely proportional to the amount of 3-nitrotyrosine in the sample. This design is chosen for its sensitivity in detecting small molecules within complex biological matrices like plasma, serum, or cell lysates.[11]

-

Self-Validating System: A critical component of a trustworthy ELISA is the standard curve, run concurrently with the samples. This curve, generated from known concentrations of a 3-nitrotyrosine standard, validates the assay's performance for each run and allows for the interpolation of sample concentrations.[5] Intra- and inter-assay precision data provided by kit manufacturers further establish the reliability of the method.[11]

Table 1: Comparison of Commercial 3-Nitrotyrosine ELISA Kits

| Feature | Abcam (ab210603)[10] | Hycult Biotech (HK501)[5] | StressMarq (SKT-126)[11] |

|---|---|---|---|

| Assay Type | Competitive | Sandwich | Competitive |

| Sample Types | Urine, Plasma, Serum, Cell Lysate | Plasma, Other biologicals | Cell lysates, Plasma, Serum, Urine |

| Sensitivity | 50 nM | 2 nM | 50 nM |

| Range | 62.5 - 8000 nM | 2 - 1500 nM | 62.5 - 8000 nM |

| Assay Time | ~2 hours | ~3.5 hours | ~2 hours |

Protocol: General Competitive ELISA for 3-Nitrotyrosine

-

Reagent Preparation: Prepare 1X Wash Buffer and reconstitute standards as per the manufacturer's protocol.

-

Standard Curve: Prepare a serial dilution of the 3-Nitrotyrosine standard in the provided diluent. A typical range might be 0 to 8000 nM.

-

Sample Addition: Add 50 µL of prepared standards and samples (e.g., plasma, cell lysate) in triplicate to the wells of the nitrosylated protein-coated microplate.

-

Antibody Addition: Add 50 µL of the diluted anti-Nitrotyrosine-HRP conjugate antibody to each well.

-

Incubation: Cover the plate and incubate at room temperature for 1 hour. During this step, the antibody will bind to either the 3-NT in the sample or the 3-NT on the plate.

-

Washing: Aspirate the contents of the wells and wash the plate 4 times with 1X Wash Buffer. This removes all unbound antibody and sample components.

-

Substrate Addition: Add 100 µL of TMB Substrate to each well. This will react with the HRP enzyme on the antibody that has bound to the plate.

-

Development: Cover the plate and incubate in the dark at room temperature for 30 minutes. A blue color will develop.

-

Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Immediately measure the absorbance (Optical Density) on a microplate reader at 450 nm.

-

Analysis: Plot the standard curve (absorbance vs. concentration) and use it to determine the concentration of 3-Nitrotyrosine in the samples. The signal is inversely proportional to the concentration.

B. Chromatography-Based Methods: HPLC

High-Performance Liquid Chromatography (HPLC) offers superior separation and quantification compared to ELISA, making it a robust method for validation.

-

Causality Behind the Method: HPLC separates molecules based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent). For 3-nitrotyrosine, reverse-phase HPLC is typically used, where a nonpolar stationary phase separates molecules based on hydrophobicity.[12] This physical separation is crucial as it can resolve 3-nitrotyrosine from its parent amino acid, tyrosine, and other potentially interfering molecules, ensuring that the detected signal is specific.[13] Detection can be achieved using UV absorbance (as the nitro group imparts a characteristic absorbance), but for higher sensitivity, electrochemical detection (ECD) is preferred, as the nitro group is electrochemically active.[14][15]

-

Self-Validating System: The trustworthiness of an HPLC method is established through rigorous validation. This includes determining the retention time with an authentic 3-nitrotyrosine standard, assessing linearity by injecting a series of standards to create a calibration curve, and calculating the limit of detection (LoD) and limit of quantification (LoQ).[12] Spiking a blank biological matrix (e.g., control plasma) with a known amount of standard and measuring the recovery validates the method's accuracy in the intended sample type.

Protocol: General RP-HPLC Method for 3-Nitrotyrosine

-

Sample Preparation:

-

For protein-bound 3-NT, perform acid or enzymatic hydrolysis of the protein sample to release free amino acids.

-

Centrifuge the hydrolysate to remove precipitated protein.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.5% acetic acid in water) and an organic solvent like methanol. A typical mobile phase could be 0.5% Acetic Acid:Methanol:Water (15:15:70).[12]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

-

Detection:

-

UV/DAD: Monitor at wavelengths 276 nm (for tyrosine) and 356 nm (specific for 3-nitrotyrosine).[12]

-

ECD: For higher sensitivity, use an electrochemical detector. The nitro group is first reduced at a negative potential (e.g., -800 mV) and then the resulting amino group is oxidized at a positive potential (e.g., +250 mV).[14]

-

-

Quantification:

-

Inject a series of 3-nitrotyrosine standards (e.g., 0.3 - 20 ng/mL) to generate a standard curve based on peak area.[13]

-

Inject the prepared samples and calculate the concentration based on the standard curve.

-

C. Mass Spectrometry (MS): The Gold Standard

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the highest level of specificity and sensitivity for the identification and quantification of 3-nitrotyrosine.[16][17]

-

Causality Behind the Method: LC-MS/MS is a multi-stage analytical process. The LC first separates the peptides from a digested protein sample. As peptides elute from the column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. The first stage of MS (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. A specific peptide containing a potential nitration (a mass shift of +45.00 Da) is selected and isolated. This "precursor ion" is then fragmented in a collision cell, and the m/z of the resulting "product ions" are measured in the second stage of MS (MS2).[18][19] This fragmentation pattern provides a definitive fingerprint that not only confirms the presence of 3-nitrotyrosine but also identifies its exact location within the protein's sequence. This level of structural detail is unattainable with other methods.

-

Self-Validating System: The method is inherently self-validating. The detection of a precursor ion with the correct mass for a nitrated peptide, combined with a corresponding MS2 spectrum that contains characteristic fragment ions, provides unambiguous identification.[20] For quantification, stable isotope-labeled internal standards (e.g., [¹³C₉]-Nitrotyrosine) are added to the sample at the very beginning of preparation.[19] These standards behave identically to the endogenous analyte through extraction, digestion, and chromatography but are distinguished by their mass in the MS. By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, a highly accurate and precise quantification is achieved, correcting for any sample loss during processing.

Protocol: High-Level LC-MS/MS Workflow for Protein-Bound 3-Nitrotyrosine

-

Sample Preparation:

-

Spike the protein extract from tissue or cells with a known amount of a stable isotope-labeled protein or peptide standard.

-

Perform a proteolytic digest (e.g., with trypsin) to generate peptides.

-

Optional Enrichment: For low-abundance nitrated proteins, use an anti-3-nitrotyrosine antibody to immuno-precipitate and enrich the nitrated peptides from the complex mixture.[16][21]

-

-

LC Separation:

-

Inject the peptide mixture onto a nano-flow HPLC system equipped with a C18 reverse-phase column.

-

Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) over 60-120 minutes.

-

-

MS Analysis:

-

Couple the LC eluent directly to an ESI source of a tandem mass spectrometer (e.g., an Orbitrap or Q-TOF).

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument performs continuous MS1 scans to measure precursor peptide masses.

-

When an ion's intensity exceeds a set threshold, the instrument automatically isolates it and performs an MS/MS fragmentation scan to generate a product ion spectrum.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Sequest, Mascot) to match the experimental MS/MS spectra against a protein sequence database.

-

The search parameters must include 3-nitrotyrosine as a variable modification (+45.00 Da on tyrosine residues).

-

A successful match identifies the peptide sequence and the specific tyrosine residue that was nitrated.

-

Quantify the nitrated peptide by comparing the peak area of its precursor ion in the MS1 scan to the peak area of the corresponding stable isotope-labeled internal standard.[19]

-

Conclusion and Future Perspectives

3-Nitrotyrosine is an invaluable biomarker, providing a chemically stable and specific record of nitrative stress. Its detection is strongly associated with the pathophysiology of a wide range of diseases, making it a critical endpoint in both basic research and clinical drug development.[22][23][24] While ELISA provides a powerful tool for high-throughput screening, chromatography and, in particular, mass spectrometry are indispensable for confirmation, accurate quantification, and deep mechanistic insight.[12][16]

The future of the field lies in advancing quantitative nitroproteomics. This involves moving beyond simply measuring global 3-nitrotyrosine levels to identifying the specific proteins that are nitrated and understanding how this modification alters their function within cellular networks.[16][17] The development of more sensitive enrichment techniques and sophisticated mass spectrometry platforms will continue to drive discoveries, solidifying the role of 3-nitrotyrosine as a key indicator of disease and a target for therapeutic intervention.

References

- Wikipedia. Reactive nitrogen species. [URL: https://en.wikipedia.org/wiki/Reactive_nitrogen_species]

- Abcam. Nitrotyrosine ELISA Kit (ab210603). [URL: https://www.abcam.com/nitrotyrosine-elisa-kit-ab210603.html]

- Sies, H., & Jones, D. P. (2015). Biological Activities of Reactive Oxygen and Nitrogen Species: Oxidative Stress versus Signal Transduction. Antioxidants & Redox Signaling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4400894/]

- Hycult Biotech. Nitrotyrosine, ELISA kit. [URL: https://www.hycultbiotech.com/products/details/nitrotyrosine-elisa-kit]

- Radi, R. (2018). Role of ROS and RNS Sources in Physiological and Pathological Conditions. Comprehensive Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684533/]

- Butterfield, D. A., & Halliwell, B. (2019). Oxidative and Nitrative Stress in Neurodegeneration. Circulation Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6422233/]

- StressMarq Biosciences Inc. (2017). Nitrotyrosine ELISA Kit. [URL: https://www.stressmarq.com/products/elisa-kits/nitrotyrosine-elisa-kit-skt-126/]

- Thomas, D. D., Ridnour, L. A., Ischiropoulos, H., & Wink, D. A. (2002). Whence nitrotyrosine?. The Journal of Clinical Investigation. [URL: https://www.jci.org/articles/view/16843]

- Sigma-Aldrich. Nitrotyrosine Assay Kit, Chemiluminescence Detection. [URL: https://www.sigmaaldrich.com/US/en/product/mm/17-10006]

- Novus Biologicals. Nitrotyrosine ELISA Kit (Colorimetric) (NBP2-59717). [URL: https://www.novusbio.com/products/nitrotyrosine-elisa-kit-colorimetric_nbp2-59717]

- Wikipedia. Nitrotyrosine. [URL: https://en.wikipedia.org/wiki/Nitrotyrosine]

- Toth, P., Czigler, A., & Czeiter, E. (2024). Oxidative Stress and Cerebral Vascular Tone: The Role of Reactive Oxygen and Nitrogen Species. Antioxidants. [URL: https://pubmed.ncbi.nlm.nih.gov/38540013/]

- Zhang, Q., & Kinter, M. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/24318073/]

- Shomu's Biology. (2017). Reactive oxygen species (ros): signaling and oxidative stress. YouTube. [URL: https://www.youtube.

- Semantic Scholar. Mass spectrometry analysis of nitrotyrosine-containing proteins. [URL: https://www.semanticscholar.org/paper/Mass-spectrometry-analysis-of-nitrotyrosine-proteins-Zhang-Kinter/f78816f1981a1a2d67a53697926715f33331b262]

- Ceriello, A., et al. (2002). Nitrotyrosine: new findings as a marker of postprandial oxidative stress. International Journal of Clinical Practice. [URL: https://pubmed.ncbi.nlm.nih.gov/12162334/]

- Kaltashov, I. A., et al. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. Analytical Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2914102/]

- Wisdomlib. (2025). Nitrotyrosine levels: Significance and symbolism. [URL: https://www.wisdomlib.org/health/compound/nitrotyrosine-levels]

- Pop, C., & Vlase, L. (2012). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. Oxidative Medicine and Cellular Longevity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3405367/]

- Petersson, F., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. [URL: https://pubs.acs.org/doi/10.1021/jasms.1120091]

- Reuter, S., et al. (2010). Nitrative and Oxidative Stress in Toxicology and Disease. Toxicological Sciences. [URL: https://academic.oup.com/toxsci/article/114/1/4/1672688]

- ResearchGate. Bidimensional Tandem Mass Spectrometry for Selective Identification of Nitration Sites in Proteins. [URL: https://www.researchgate.

- ResearchGate. An improved and sensitive method for nitrotyrosine estimation by reverse phase-high performance liquid chromatography. [URL: https://www.researchgate.

- Applied Biomics. Nitro-Tyrosine 2D Western Blot. [URL: https://www.appliedbiomics.com/nitro-tyrosine-2d-western-blot.html]

- Shishehbor, M. H., et al. (2003). Association of nitrotyrosine levels with cardiovascular disease and modulation by statin therapy. JAMA. [URL: https://pubmed.ncbi.nlm.nih.gov/12734137/]

- Maciejczyk, M., et al. (2022). Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained?. Journal of Clinical Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9025983/]

- PubChem. 2-Nitrotyrosine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-nitrotyrosine]

- Pacher, P., & Szabo, C. (2008). Interplay of oxidative, nitrosative/nitrative stress, inflammation, cell death and autophagy in diabetic cardiomyopathy. The Journal of Molecular and Cellular Cardiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2660995/]

- Ferrer-Sueta, G., & Radi, R. (2009). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783783/]

- Valderrama, R., et al. (2018). Identification of Tyrosine and Nitrotyrosine with a Mixed-Mode Solid-Phase Extraction Cleanup Followed by Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry in Plants. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/29600458/]

- ResearchGate. Determination of Nitrotyrosine by HPLC-ECD and Its Application. [URL: https://www.researchgate.

- ReCIPP. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. [URL: https://revistas.rcaap.pt/recipp/article/view/10043]

- Darwish, R. S., et al. (2007). Nitrotyrosine as an oxidative stress marker: evidence for involvement in neurologic outcome in human traumatic brain injury. The Journal of Trauma. [URL: https://pubmed.ncbi.nlm.nih.gov/17693848/]

- Kaur, H., & Halliwell, B. (1994). Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.91.8.3275]

- ResearchGate. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. [URL: https://www.researchgate.

- Bruijn, L. I., et al. (1997). Elevated free nitrotyrosine levels, but not protein-bound nitrotyrosine or hydroxyl radicals, throughout amyotrophic lateral sclerosis (ALS)-like disease implicate tyrosine nitration as an aberrant in vivo property of one familial ALS-linked superoxide dismutase 1 mutant. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.94.14.7606]

- ResearchGate. 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. [URL: https://www.researchgate.net/publication/372276043_2-Methyl-6-nitrobenzenesulfonyl_ester_as_a_novel_18F-labeling_precursor]

- Iowa Research Online. Nitrative and Oxidative Stress in Toxicology and Disease. [URL: https://iro.uiowa.edu/esploro/outputs/journalArticle/Nitrative-and-Oxidative-Stress-in-Toxicology/9983557620502771]

- ResearchGate. Nitrotyrosine as an Oxidative Stress Marker: Evidence for Involvement in Neurologic Outcome in Human Traumatic Brain Injury. [URL: https://www.researchgate.

- Violi, F., et al. (2017). Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446580/]

- Semantic Scholar. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. [URL: https://www.semanticscholar.org/paper/3-Nitrotyrosine%3A-a-versatile-oxidative-stress-for-Kamal-Ahmad/8d43818e6a27e029471131976a4459f632349e5d]

- Ishima, T., et al. (2007). Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen. Journal of Chromatography B. [URL: https://pubmed.ncbi.nlm.nih.gov/17321213/]

- Rocha, B. S., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.sciencedirect.com/science/article/abs/pii/S073170851630113X]

- ChemRxiv. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64ae349635948214a72d7f87]

- Gyenis, A., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of Proteome Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10860533/]

- Google Patents. CN112920086A - Preparation method of L-tyrosine derivative. [URL: https://patents.google.

- American Chemical Society. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c01740]

- PrepChem.com. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. [URL: https://www.prepchem.com/synthesis-of-a-2-amino-3-nitrobenzoic-acid-methyl-ester]

Sources

- 1. Reactive nitrogen species - Wikipedia [en.wikipedia.org]

- 2. Biological Activities of Reactive Oxygen and Nitrogen Species: Oxidative Stress versus Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ROS and RNS Sources in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrotyrosine - Wikipedia [en.wikipedia.org]

- 5. hycultbiotech.com [hycultbiotech.com]

- 6. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jci.org [jci.org]

- 8. 2-Nitrotyrosine | C9H10N2O5 | CID 21923198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 10. Nitrotyrosine ELISA Kit (ab210603) | Abcam [abcam.com]

- 11. Nitrotyrosine ELISA Kit | Oxidative Stress | SKT-126 | StressMarq Biosciences Inc. [stressmarq.com]

- 12. recipp.ipp.pt [recipp.ipp.pt]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nitrotyrosine: new findings as a marker of postprandial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Association of nitrotyrosine levels with cardiovascular disease and modulation by statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Nitrotyrosine as an oxidative stress marker: evidence for involvement in neurologic outcome in human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of 2-Nitrotyrosine Methyl Ester: A Technical Guide to Stability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the in vivo stability of 2-Nitrotyrosine methyl ester, a compound of significant interest in the study of nitroxidative stress and its pathological consequences. As a derivative of 2-Nitrotyrosine, a biomarker for cellular damage, understanding its fate within a biological system is paramount for its application in research and potential therapeutic development. This document moves beyond a simple recitation of facts to provide a causal understanding of the experimental choices and a framework for robust, self-validating protocols.

Introduction: The Significance of 2-Nitrotyrosine and its Esterified Analogue

Protein tyrosine nitration, the modification of tyrosine residues to form 3-nitrotyrosine, is a critical post-translational modification that signals a disruption in nitric oxide signaling and an increase in pro-oxidant processes, a state often termed "nitroxidative stress".[1] This modification can profoundly alter protein structure and function.[1][2] Consequently, 3-nitrotyrosine has been established as a key biomarker for a range of pathological conditions.[2][3][4] The methyl ester of nitrotyrosine is often utilized in experimental settings to enhance cell permeability and facilitate intracellular studies. However, its utility is fundamentally dependent on its stability and metabolic fate in vivo. This guide will dissect the factors governing the stability of this compound, from initial hydrolysis to the subsequent metabolism of the parent nitrotyrosine.

The Two-Fold Path of In Vivo Transformation: Chemical and Enzymatic Stability

The in vivo journey of this compound is primarily dictated by two interconnected processes: the hydrolysis of the methyl ester and the subsequent metabolism of the resulting 2-Nitrotyrosine.

The Gatekeeper: Ester Hydrolysis

The methyl ester group of the compound is a prime target for hydrolysis within a biological system. This reaction is the critical first step that releases the active or parent molecule, 2-Nitrotyrosine.

The hydrolysis of ester-containing compounds is predominantly catalyzed by a class of enzymes known as esterases.[5] Carboxylesterases, in particular, are abundant in various tissues and play a significant role in drug metabolism and detoxification.[5][6] These enzymes are responsible for the hydrolysis of a wide array of xenobiotics containing ester, amide, or thioester bonds.[5] Therefore, it is highly probable that this compound is rapidly hydrolyzed by plasma and tissue esterases upon administration.[7][8]

While enzymatic hydrolysis is the major route, spontaneous chemical hydrolysis can also occur, influenced by physiological pH. However, the rate of spontaneous hydrolysis at physiological pH is generally much slower than enzyme-catalyzed reactions.

The initial and most critical metabolic step for this compound is the cleavage of the methyl ester bond to yield 2-Nitrotyrosine and methanol. This process is primarily mediated by ubiquitous esterase enzymes.

Figure 1: Initial Hydrolysis of this compound.

The Fate of 2-Nitrotyrosine: Metabolic Pathways

Once hydrolyzed, the resulting 2-Nitrotyrosine enters the metabolic pathways established for this molecule. The primary routes of metabolism involve further chemical modification and eventual excretion.

A significant metabolic fate of nitrotyrosine is its conversion to 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is then excreted in the urine.[9] This makes urinary NHPA a potential time-integrated biomarker for nitrotyrosine formation in vivo.[9] However, it is crucial to note that NHPA can also be formed through the nitration of circulating p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine, which represents the major route of its formation.[9]

Interestingly, certain bacteria, such as Burkholderia sp. and Variovorax paradoxus, have been shown to degrade 3-nitrotyrosine.[10][11] This degradation pathway involves an oxidative denitration process, releasing nitrite.[10] While the contribution of gut microbiota to the overall metabolism of systematically administered 2-Nitrotyrosine is likely minor, it could be a factor in oral administration studies. The bacterial catabolic pathway is distinct from the metabolism of tyrosine.[10][11]

The metabolic journey of 2-Nitrotyrosine, the product of methyl ester hydrolysis, involves conversion to NHPA and potential bacterial degradation.

Sources

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanisms for nitration and nitrotyrosine formation in vitro and in vivo: impact of diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. propofoldreams.wordpress.com [propofoldreams.wordpress.com]

- 8. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

The Enigmatic Role of Tyrosine Nitration: A Technical Guide to the Mechanism of Action of Nitrotyrosine and its Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Nitrosative Stress

The post-translational modification of proteins is a cornerstone of cellular regulation, dictating function, localization, and interaction with a dynamism that far exceeds the static nature of the genetic code. Among these modifications, the nitration of tyrosine residues to form nitrotyrosine stands as a significant hallmark of nitrosative stress, a condition implicated in a vast spectrum of pathologies from neurodegenerative diseases to cardiovascular disorders. This guide, prepared for the discerning scientific audience, delves into the core mechanisms of action of nitrotyrosine, with a primary focus on the extensively studied 3-nitrotyrosine, while also addressing the current state of knowledge on its lesser-known isomer, 2-nitrotyrosine, and its methyl ester derivative. As Senior Application Scientists, our goal is to provide not just a recitation of facts, but a causal narrative that informs experimental design and interpretation.

Part 1: The Central Player - 3-Nitrotyrosine as a Mediator of Nitrosative Stress

The Genesis of 3-Nitrotyrosine: A Tale of Reactive Nitrogen Species

The formation of 3-nitrotyrosine is not an enzymatically programmed event but rather the consequence of a complex interplay between nitric oxide (•NO) and reactive oxygen species (ROS).[1][2] The primary nitrating agent in biological systems is peroxynitrite (ONOO⁻), a potent oxidant formed from the near-diffusion-limited reaction of •NO with the superoxide radical (O₂⁻•).[1][3]

However, peroxynitrite-independent pathways also contribute to tyrosine nitration. Heme peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase (EPO), can catalyze the oxidation of nitrite (NO₂⁻) in the presence of hydrogen peroxide (H₂O₂) to generate nitrogen dioxide (•NO₂), another potent nitrating agent.[1] This latter pathway is particularly relevant in inflammatory settings where these enzymes are abundant.[4]

The Functional Consequences of Tyrosine Nitration

The addition of a nitro (-NO₂) group to the ortho position of the phenolic hydroxyl group of tyrosine induces significant physicochemical changes that can profoundly alter protein structure and function.[1][2]

| Property | Tyrosine | 3-Nitrotyrosine | Functional Implication |

| pKa of Phenolic Hydroxyl | ~10.1 | ~7.2 | Increased acidity at physiological pH, favoring a phenolate anion form which can disrupt hydrogen bonding and electrostatic interactions.[1] |

| Redox Potential | Higher | Lower | More susceptible to further oxidation, potentially participating in redox cycling.[1] |

| Steric Bulk | Moderate | Increased | The bulky nitro group can create steric hindrance, disrupting protein-protein interactions and substrate binding.[1] |

| Hydrophobicity | Moderate | Increased | Can alter protein folding and interactions with hydrophobic domains. |

These alterations can lead to a range of functional outcomes, including:

-

Loss of Function: Nitration can directly inhibit enzymatic activity by modifying critical tyrosine residues within the active site. A classic example is the inactivation of manganese superoxide dismutase (MnSOD), where nitration of a key tyrosine residue compromises its antioxidant function.[5]

-

Gain of Function: In some instances, nitration can lead to a gain of function. For example, nitrated proteins can become immunogenic, triggering autoimmune responses.[6]

-

Altered Signaling: Tyrosine phosphorylation is a critical mechanism in cellular signaling. The presence of a nitro group on a tyrosine residue can sterically hinder or prevent its phosphorylation by kinases, thereby disrupting signaling cascades. Conversely, the increased acidity of nitrotyrosine might mimic a phosphorylated state in some contexts, leading to aberrant signaling.

3-Nitrotyrosine in Cellular Signaling and Disease

Free 3-nitrotyrosine has been shown to directly impact cellular processes. Studies have demonstrated that it can promote the migration of human aortic smooth muscle cells through the generation of reactive oxygen species and activation of the ERK1/2 pathway, suggesting a direct role in the pathogenesis of atherosclerosis.[7] Furthermore, 3-nitrotyrosine can induce vascular endothelial dysfunction and DNA damage, indicating it is more than just a passive biomarker of nitrosative stress.[8]

The accumulation of nitrated proteins is a hallmark of numerous diseases, including:

-

Neurodegenerative Diseases: Alzheimer's, Parkinson's, and Huntington's diseases are all associated with increased levels of 3-nitrotyrosine in affected brain regions.

-

Cardiovascular Diseases: As mentioned, 3-nitrotyrosine is implicated in atherosclerosis and can be a marker for cardiovascular dysfunction in type 2 diabetes.[3]

-

Inflammatory Conditions: Chronic inflammatory states, such as rheumatoid arthritis, show elevated levels of nitrated proteins in inflamed tissues.[6]

Part 2: Experimental Protocols for the Study of 3-Nitrotyrosine

In Vitro Nitration of Proteins

Objective: To generate nitrated protein standards for use in assays or to study the functional consequences of nitration on a specific protein.

Methodology:

-

Protein Preparation: Dissolve the protein of interest (e.g., bovine serum albumin, BSA) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Peroxynitrite Treatment:

-

Caution: Peroxynitrite is a strong oxidant and should be handled with appropriate safety precautions in a chemical fume hood.

-

Prepare a fresh solution of peroxynitrite. The concentration can be determined spectrophotometrically at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).

-

Add peroxynitrite to the protein solution in a dropwise manner while gently vortexing. A typical final concentration of peroxynitrite is 1-5 mM. The molar ratio of peroxynitrite to protein should be optimized for the specific protein and desired level of nitration.

-

Incubate the reaction mixture on ice for 30-60 minutes.

-

-

Removal of Excess Peroxynitrite:

-

Excess peroxynitrite can be removed by buffer exchange using a desalting column or by dialysis against the desired buffer.

-

-

Quantification of Nitration:

-

The extent of nitration can be quantified by measuring the absorbance at 430 nm (for the nitrophenolate anion at alkaline pH) or, more accurately, by amino acid analysis after acid hydrolysis.

-

Western blotting using an anti-3-nitrotyrosine antibody is a common method for qualitative assessment of protein nitration.[9]

-

Immunodetection of 3-Nitrotyrosine in Biological Samples

Objective: To detect and quantify the levels of 3-nitrotyrosine in tissues or cell lysates.

Methodology (Western Blot):

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

SDS-PAGE and Western Blotting:

-

Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for 3-nitrotyrosine overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

Part 3: The Obscure Isomer - 2-Nitrotyrosine and its Methyl Ester

In stark contrast to the wealth of information on 3-nitrotyrosine, the scientific literature is largely silent on the biological role and mechanism of action of 2-nitrotyrosine and its methyl ester derivative.

Chemical Identity and Synthesis

2-nitrotyrosine is an isomer of 3-nitrotyrosine where the nitro group is positioned ortho to the amino acid side chain. Its methyl ester is the corresponding derivative where the carboxylic acid group is esterified with a methyl group. While methods for the synthesis of various nitro-aromatic compounds and amino acid esters are well-established in organic chemistry, specific, high-yield synthetic routes for 2-nitrotyrosine methyl ester are not prominently featured in the biological literature.[10][11] The synthesis of related compounds, such as 2-methyl-6-nitrobenzenesulfonyl ester, has been explored for applications in radiolabeling, but this does not directly inform the biological activity of this compound.[12][13]

A Paucity of Biological Data

Targeted searches for the biological activity or mechanism of action of 2-nitrotyrosine and its methyl ester yield no significant results. This suggests that either:

-

The formation of 2-nitrotyrosine in biological systems is negligible compared to the 3-nitro isomer. The steric hindrance from the side chain may make the C2 position of the aromatic ring less accessible to nitrating agents.

-

2-nitrotyrosine and its derivatives do not possess significant biological activity or have not yet been investigated for such.

The current understanding of tyrosine nitration is overwhelmingly centered on the 3-nitro isomer. Therefore, any claims regarding the mechanism of action of this compound would be purely speculative at this time.

Conclusion and Future Directions

3-Nitrotyrosine has been firmly established as a key player in the pathophysiology of numerous diseases, acting as both a marker and a mediator of nitrosative stress. Its formation, physicochemical consequences, and impact on cellular signaling are well-documented, providing a solid foundation for further research and therapeutic development.

The field, however, presents a significant knowledge gap concerning 2-nitrotyrosine and its methyl ester. Future research should aim to:

-

Develop sensitive and specific analytical methods to detect and quantify 2-nitrotyrosine in biological samples to ascertain its potential endogenous formation.

-

Synthesize 2-nitrotyrosine and its methyl ester to enable in vitro and in vivo studies of their biological effects.

-

Investigate the potential for 2-nitrotyrosine to be incorporated into proteins and the functional consequences of such a modification.

By addressing these unanswered questions, we can achieve a more complete understanding of the complex landscape of tyrosine nitration and its role in health and disease.

References

- Alvarez, B., & Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 46(2), 517–525.

- Chen, Y., et al. (2012). Nitrotyrosine promotes human aortic smooth muscle cell migration through oxidative stress and ERK1/2 activation. Free Radical Biology and Medicine, 53(4), 855-864.

- Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. Accounts of Chemical Research, 46(2), 517-525.

- Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of chemical research, 46(2), 517-525.

- Ceriello, A., & Motz, E. (2004). Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained?. Diabetes, 53(7), 1639-1642.

- Oldreive, C., & Rice-Evans, C. (2001). The mechanisms for nitration and nitrotyrosine formation in vitro and in vivo: Impact of diet. Free Radical Research, 35(3), 215-231.

-

Taylor & Francis. (n.d.). Nitrotyrosine – Knowledge and References. Retrieved from [Link]

- La-Beck, N. M., et al. (2000). Nitrotyrosine causes selective vascular endothelial dysfunction and DNA damage. Journal of Cardiovascular Pharmacology, 36(2), 182-187.

- Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Peroxynitrite like Pan?. Cardiovascular research, 75(2), 237-239.

-

ResearchGate. (n.d.). FIG. 4. Nitrotyrosine detection. Representative images for... Retrieved from [Link]

- Ghesquiere, B., et al. (2011). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of Proteome Research, 10(7), 3222-3238.

- Iida, S., et al. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. ChemRxiv.

- Ghesquiere, B., et al. (2011). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Antioxidants & Redox Signaling, 14(9), 1677-1689.

- Ghesquiere, B., et al. (2009). In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. Molecular & Cellular Proteomics, 8(11), 2626-2636.

- Brennan, M. L., et al. (2002). Cyclophosphamide Decreases Nitrotyrosine Formation and Inhibits Nitric Oxide Production by Alveolar Macrophages in Mycoplasmosis. Infection and Immunity, 70(10), 5568-5576.

- Iida, S., et al. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor.

-

ResearchGate. (n.d.). Nitration of L-tyrosine to 3-nitro-L-tyrosine (Adapted from Tsikas and Caidahl[5]). Retrieved from [Link]

- Google Patents. (2021).

- Inoue, H., et al. (2002). Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay.

- Görg, B., et al. (2007). Quantification of 3-nitrotyrosine in biological tissues and fluids: Generating valid results by eliminating artifactual formation. Journal of the American Society for Mass Spectrometry, 18(8), 1577-1585.

- Martínez-Mora, O., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4529.

- Tsikas, D. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges.

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

- Bonacci, G., et al. (2019). Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. Redox Biology, 23, 101139.

Sources

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrotyrosine, Nitrated Lipoproteins, and Cardiovascular Dysfunction in Patients with Type 2 Diabetes: What Do We Know and What Remains to Be Explained? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Nitrotyrosine promotes human aortic smooth muscle cell migration through oxidative stress and ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrotyrosine causes selective vascular endothelial dysfunction and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2-Nitrotyrosine Methyl Ester

This guide provides a comprehensive overview of the solubility characteristics of 2-Nitrotyrosine methyl ester. Given the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes a predictive framework based on first principles of physical organic chemistry and provides a robust experimental protocol for its empirical determination. This approach equips researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for effectively utilizing this compound in synthesis, purification, and various biochemical assays.

Introduction: The Significance of this compound

2-Nitrotyrosine, a product of protein tyrosine nitration, is a well-established biomarker for "nitroxidative stress," a condition implicated in a wide array of pathologies.[1][2] The esterification of the carboxylic acid group to form this compound is a common chemical modification. This modification neutralizes the negative charge of the carboxylate, which can significantly alter the compound's physicochemical properties, including its solubility, membrane permeability, and reactivity. A thorough understanding of the solubility of this compound is therefore a critical prerequisite for its application in experimental systems, governing everything from the preparation of stock solutions for in vitro studies to its behavior during chromatographic purification.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The structure of this compound features a combination of polar and non-polar moieties:

-

Polar Groups: The nitro group (-NO₂), the phenolic hydroxyl group (-OH), the primary amine (-NH₂), and the methyl ester (-COOCH₃) contribute polar character and can participate in dipole-dipole interactions and hydrogen bonding.

-

Non-Polar Groups: The aromatic benzene ring and the methyl group of the ester are non-polar and favor interactions with non-polar solvents through van der Waals forces.

The presence of the methyl ester, as opposed to the carboxylic acid in the parent compound, reduces the molecule's ability to self-associate via hydrogen bonding and removes a site for ionization. This generally leads to increased solubility in moderately polar and non-polar organic solvents compared to the parent amino acid. Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Insoluble | The non-polar aromatic backbone is significant, and while polar groups are present, the overall hydrophobicity is expected to limit solubility in water. |

| Methanol, Ethanol | Moderately Soluble | These solvents can engage in hydrogen bonding with the solute's polar groups while also interacting favorably with its non-polar regions. Methanol is often used in purification of similar nitro-esters.[5] | |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble to Very Soluble | These solvents are effective at solvating both the polar functional groups through strong dipole-dipole interactions and the aromatic ring. DMSO is a particularly powerful solvent for a wide range of organic molecules.[6] |

| Non-Polar | Toluene, Dichloromethane (DCM) | Sparingly to Moderately Soluble | The aromatic ring of the solute will interact favorably with aromatic solvents like toluene. DCM is a good solvent for many moderately polar organic compounds. |

| Hexane, Heptane | Insoluble | The high polarity imparted by the nitro, hydroxyl, and amine groups will prevent dissolution in highly non-polar aliphatic solvents. |

Experimental Determination of Solubility: A Validated Protocol

For any application requiring precise concentrations, the predicted solubility must be confirmed experimentally. The isothermal equilibrium (or "shake-flask") method is the gold-standard technique for determining the equilibrium solubility of a crystalline compound. It is a robust and reliable method that ensures the system has reached thermodynamic equilibrium, providing an accurate measure of a compound's intrinsic solubility in a given solvent at a specific temperature.

Causality and Core Principles

The protocol is designed to create a saturated solution, where the rate of dissolution of the solid equals the rate of precipitation. This dynamic equilibrium represents the maximum amount of solute that can be dissolved in the solvent under the specified conditions.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Sufficient Agitation: Agitation ensures that the entire volume of the solvent is continuously exposed to the solid, accelerating the time it takes to reach equilibrium. It prevents the formation of a concentrated layer of solvent at the solid-liquid interface that would slow down dissolution.

-

Equilibrium Confirmation: The system must be allowed to equilibrate for a sufficient period. This is validated by taking measurements at sequential time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer changes.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker or on a stirring plate with a water bath set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being ideal for confirmation).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove all undissolved microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for the subsequent analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This compound contains a strong chromophore and should be readily detectable. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution Factor)

Visualization of the Experimental Workflow

Caption: Key factors influencing the solubility of this compound.

Conclusion for the Field Professional

While a definitive, published database of solubility values for this compound remains elusive, a robust understanding of its chemical structure allows for strong predictions of its behavior in various solvent systems. For applications in research and development where precision is paramount, empirical determination is essential. The isothermal equilibrium protocol detailed herein provides a self-validating and authoritative method for generating this critical data. By controlling for the key factors of solvent choice, temperature, and pH, the researcher can effectively manage the solubility of this compound to achieve desired outcomes in experimental design, purification, and formulation.

References

-

Beckman, J.S., Koppenol, W.H. (1996). Nitric Oxide, Superoxide, and Peroxynitrite: the Good, the Bad, and Ugly. American Journal of Physiology-Cell Physiology, 271(5), C1424-C1437. [Link]

-

PubChem. (n.d.). 2-Nitrotyrosine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

He, Q., Cong, Y., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Molecular Liquids, 269, 725-732. [Link]

-

ResearchGate. (2018). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]

-

Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 46(2), 550-559. [Link]

-

INIS. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. International Atomic Energy Agency. [Link]

-

Kamm, O., Segur, J.B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. [Link]

-

Viner, R.I., Williams, T.D., Schöneich, C. (1998). The Determination of Nitrotyrosine Residues in Proteins. In: Punchard, N., Kelly, F. (eds) Free Radical and Oxidant Protocols. Methods in Molecular Biology, vol 108. Humana Press. [Link]

-

PubChem. (n.d.). Methyl 2-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Max Planck Institute of Colloids and Interfaces. (n.d.). Synthesis of α-nitro carbonyls via nitrations in flow. MPG.PuRe. [Link]

-

ResearchGate. (2023). 2-Methyl-6-nitrobenzenesulfonyl ester as a novel 18F-labeling precursor. [Link]

-

Radi, R., et al. (2002). Protein tyrosine nitration: selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins. Free Radical Biology and Medicine, 33(11), 1451-1464. [Link]

-

USP. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

-

LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein tyrosine nitration: selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. refp.cohlife.org [refp.cohlife.org]

An In-Depth Technical Guide to 2-Nitrotyrosine Methyl Ester: Properties, Synthesis, and Analytical Considerations

This guide provides a comprehensive technical overview of 2-Nitrotyrosine methyl ester, a nitrated derivative of the amino acid tyrosine. While the majority of research has historically focused on its isomer, 3-nitrotyrosine, as a key biomarker of nitroxidative stress, understanding the properties and analytical considerations for the 2-nitro isomer is crucial for researchers in drug development, proteomics, and cellular biology. This document will delve into the available information on this compound, drawing comparisons with its more-studied counterpart and outlining the broader context of protein tyrosine nitration.

Introduction: The Significance of Tyrosine Nitration